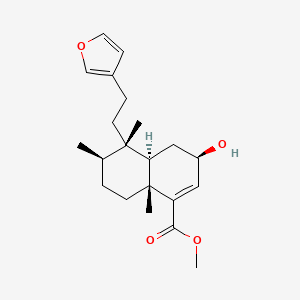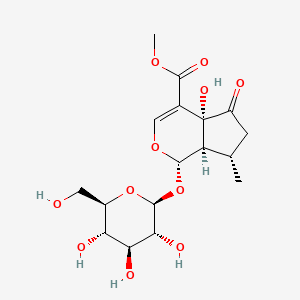
Methyl 2alpha-hydroxyhardwickiate
Vue d'ensemble
Description
Methyl 2alpha-hydroxyhardwickiate is a natural product that has garnered interest in the field of life sciences research. It is a diterpenoid compound with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol . This compound is extracted from the herbs of lodes cirrhosa.
Applications De Recherche Scientifique
Methyl 2alpha-hydroxyhardwickiate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: This compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Safety and Hazards
The safety data sheet for Methyl 2alpha-hydroxyhardwickiate suggests that it should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. The compound should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2alpha-hydroxyhardwickiate typically involves extraction from natural sources. The compound is isolated from the herbs of lodes cirrhosa through a series of solvent extraction and purification steps
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The process involves the use of solvents such as chloroform, methanol, ethanol, diethyl ether, and ethyl acetate to extract the compound from plant material . The choice of solvent can significantly impact the yield and purity of the extracted compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2alpha-hydroxyhardwickiate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Mécanisme D'action
The mechanism of action of Methyl 2alpha-hydroxyhardwickiate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth. the exact molecular targets and pathways are not fully elucidated and require further research .
Comparaison Avec Des Composés Similaires
Methyl 2alpha-hydroxyhardwickiate is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Marrubiin (CAS#465-92-9)
- Hardwickiic acid (CAS#1782-65-6)
- Hautriwaic acid (CAS#18411-75-1)
- Dehydrohautriwaic acid (CAS#51905-84-1)
- Methyl dodonate A (CAS#349534-70-9)
- Methyl dodonate A acetate (CAS#349487-98-5)
- Columbin (CAS#546-97-4)
- Isocolumbin (CAS#471-54-5)
- Levatin (CAS#140670-84-4)
- Croverin (CAS#76475-17-7)
- Crovatin (CAS#142409-09-4)
- Tinospinoside C (CAS#1383977-51-2) .
These compounds share similar structural features but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for research.
Propriétés
IUPAC Name |
methyl (3R,4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-5-8-21(3)17(19(23)24-4)11-16(22)12-18(21)20(14,2)9-6-15-7-10-25-13-15/h7,10-11,13-14,16,18,22H,5-6,8-9,12H2,1-4H3/t14-,16+,18-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKOGQSOLMLOJZ-SIPBKJAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CC(C=C2C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)C[C@H](C=C2C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





